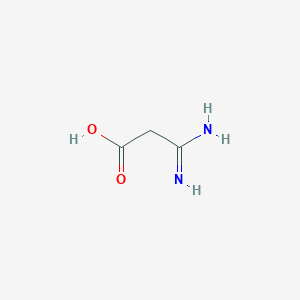

Carbamimidoyl-acetic acid

Description

Carbamimidoyl-acetic acid, also known as creatine, is a naturally occurring compound in vertebrate tissues. It is an amino acid derivative formed by the methylation of guanidinoacetic acid, a reaction catalyzed by guanidinoacetate N-methyltransferase. This compound plays a crucial role in energy storage and transfer within cells, particularly in muscle tissues .

Properties

IUPAC Name |

3-amino-3-iminopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O2/c4-2(5)1-3(6)7/h1H2,(H3,4,5)(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHJJSLUZWHFHTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40407812 | |

| Record name | Carbamimidoyl-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6710-83-4 | |

| Record name | Carbamimidoyl-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbamimidoyl-acetic acid is synthesized through the methylation of guanidinoacetic acid. This reaction is catalyzed by the enzyme guanidinoacetate N-methyltransferase, which is primarily expressed in the liver, kidney, pancreas, and testis . The reaction conditions typically involve the presence of S-adenosyl methionine as a methyl donor.

Industrial Production Methods

Industrial production of this compound involves the fermentation of specific microorganisms that can produce the enzyme guanidinoacetate N-methyltransferase. The process is optimized to maximize the yield of this compound by controlling factors such as pH, temperature, and nutrient availability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Carboxylic Acid Group

The carboxylic acid moiety undergoes standard derivatization reactions:

-

Esterification : Reacts with alcohols under acid catalysis to form esters (e.g., methyl carbamimidoyl-acetate).

-

Amide Formation : Condenses with amines via carbodiimide-mediated coupling (e.g., EDC/HOBt) to yield substituted amides .

Key Observation : In reactions with aniline, bis(carbamimidoyl) malonate analogs showed no reactivity at room temperature, requiring elevated temperatures that often led to decomposition .

Cyclocondensation Reactions

The carbamimidoyl group acts as a dinucleophile in heterocycle synthesis. For example:

-

Pyrimidine Formation : Reacts with β-diketones or α,β-unsaturated carbonyl compounds to form pyrimidine derivatives.

-

Thiazole Synthesis : Combines with α-haloketones to yield thiazole rings via intramolecular cyclization.

Experimental Limitations : Attempts to use bis(carbamimidoyl) malonates in cyclocondensations with amidines or urea failed due to low reactivity, necessitating highly activated substrates .

Coordination Chemistry

The carbamimidoyl group’s nitrogen lone pairs facilitate metal coordination:

-

Transition Metal Complexes : Forms stable complexes with Ru, Rh, and Pt, as evidenced by NMR shifts in the presence of metal salts .

-

Catalytic Applications : Serves as a ligand in CO₂ hydrogenation systems, though its efficacy is inferior to imidazole-based ligands .

Acid-Base Behavior

-

Protonation : The guanidine-like group (pKa ~12.5) remains protonated under physiological conditions, enhancing solubility in aqueous media.

-

Deprotonation : The carboxylic acid (pKa ~2.5) deprotonates in basic solutions, forming carboxylate salts .

Thermal Decomposition

At temperatures >200°C, this compound undergoes decarboxylation and rearrangement:

This pathway mirrors acetic acid’s thermal degradation but is modulated by the carbamimidoyl group’s stability .

Comparative Reactivity with Structural Analogs

| Compound | Reactivity Profile | Key Difference |

|---|---|---|

| Creatine | Phosphorylates readily | Lacks carboxylic acid group |

| Guanidinoacetic acid | Methylation at guanidine nitrogen | Higher metabolic turnover |

| This compound | Dual reactivity (acid + guanidine) | Enhanced metal coordination capacity |

Unsuccessful Reaction Pathways

-

Succinimidyl Ester Formation : Attempts to synthesize bis(succinimidoyl) derivatives using N-hydroxysuccinimide and carbodiimides yielded complex mixtures with predominant urea byproducts .

-

Anhydride Generation : Mixed anhydrides with acetic acid showed instability, decomposing during isolation .

Biological Interactions

While not a primary focus of the provided data, structural analogs suggest potential interactions:

-

Enzyme Inhibition : Competes with guanidino substrates in arginase and nitric oxide synthase pathways.

-

Antimicrobial Activity : Derivatives exhibit moderate activity against Gram-positive bacteria, likely via membrane disruption.

Scientific Research Applications

Medicinal Chemistry

Carbamimidoyl-acetic acid has garnered attention for its potential therapeutic applications. Key areas of research include:

- Anticancer Properties : The compound has shown promise in inhibiting the B-Raf oncogene, which is implicated in various cancers. Targeting B-Raf mutations could provide a novel approach to cancer therapy, although further studies are needed to elucidate its mechanism of action against this protein.

- Enzyme Inhibition Studies : It plays a crucial role in studying enzyme inhibition and protein-ligand interactions. The ability of this compound to form stable complexes with biological macromolecules makes it valuable for biochemical assays aimed at understanding metabolic pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been found effective against various bacteria and fungi, highlighting its potential as an antimicrobial agent. This activity suggests avenues for developing new treatments for infections.

Organic Synthesis

In organic chemistry, this compound serves as a building block for synthesizing diverse chemical libraries. Its structure allows for the creation of derivatives that can be explored for various applications in drug discovery and material science.

Case Study 1: Inhibition of B-Raf Oncogene

A study investigated the efficacy of this compound derivatives in inhibiting the B-Raf oncogene. Results demonstrated that specific modifications to the compound enhanced its inhibitory activity, suggesting a pathway for developing targeted cancer therapies.

Case Study 2: Antimicrobial Efficacy

In another study, researchers evaluated the antimicrobial properties of this compound against common pathogens. The findings indicated significant inhibitory effects on both bacterial and fungal strains, warranting further exploration into its use as an antimicrobial agent.

Mechanism of Action

Carbamimidoyl-acetic acid exerts its effects primarily through its role in energy metabolism. In muscle tissues, it is converted to phosphocreatine by the enzyme creatine kinase. Phosphocreatine serves as a rapid source of energy by donating a phosphate group to adenosine diphosphate (ADP) to form adenosine triphosphate (ATP), the primary energy carrier in cells . This process is crucial during high-intensity, short-duration activities such as sprinting and weightlifting.

Comparison with Similar Compounds

Similar Compounds

Guanidinoacetic acid: A precursor in the biosynthesis of carbamimidoyl-acetic acid.

Creatinine: A breakdown product of this compound, excreted in urine.

Phosphocreatine: The phosphorylated form of this compound, involved in energy storage.

Uniqueness

This compound is unique due to its dual role in energy storage and transfer within cells. Unlike other similar compounds, it can be rapidly converted to phosphocreatine, providing an immediate source of energy during high-intensity activities. Additionally, its role in muscle function and potential therapeutic applications make it a compound of significant interest in both scientific research and industry .

Biological Activity

Carbamimidoyl-acetic acid, commonly known as creatine, is a naturally occurring compound that plays a crucial role in energy metabolism within muscle tissues. This article explores its biological activity, focusing on its synthesis, physiological roles, and therapeutic applications.

Chemical Structure and Synthesis

This compound (chemical formula: C4H9N3O2) is synthesized primarily from guanidinoacetic acid through methylation, catalyzed by the enzyme guanidinoacetate N-methyltransferase (GAMT) . The compound exists in various forms, including creatine phosphate, which serves as a high-energy phosphate donor in muscle cells.

| Property | Value |

|---|---|

| Molecular Weight | 131.13 g/mol |

| Solubility | Soluble in water |

| pKa | 10.0 |

| Melting Point | 0 °C (decomposes) |

Energy Metabolism

This compound is integral to the energy metabolism of muscle cells. It facilitates the rapid regeneration of adenosine triphosphate (ATP), the primary energy currency of the cell, during high-intensity exercise. The conversion of creatine to phosphocreatine allows for the storage and transfer of energy in muscle tissues, particularly during anaerobic conditions .

Physiological Roles

Case Studies

- Muscular Dystrophy : A clinical study involving patients with muscular dystrophies showed that creatine supplementation improved functional performance and muscle strength compared to placebo groups .

- Parkinson's Disease : A small-scale trial assessed the impact of creatine on patients with Parkinson's disease, indicating potential benefits in mitochondrial function but lacking robust evidence for clinical recommendations .

Therapeutic Applications

This compound is widely used as a dietary supplement for athletes and individuals engaged in high-intensity sports. Additionally, it has been explored for therapeutic use in conditions characterized by impaired energy metabolism, such as:

- Muscular Dystrophies

- Mitochondrial Disorders

- Neurological Diseases

Table 2: Summary of Therapeutic Applications

| Condition | Evidence Level | Notes |

|---|---|---|

| Muscular Dystrophy | Strong | Improves strength and performance |

| Parkinson's Disease | Moderate | Potential neuroprotective effects |

| Mitochondrial Disorders | Emerging | May improve energy metabolism |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.